molecular formula C15H17F3N2O5S B7740911 Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Cat. No.: B7740911
M. Wt: 394.4 g/mol
InChI Key: FOVJPTLXAWJHNY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves several steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea and trifluoroacetic acid to yield the final product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups, using reagents like alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure

The compound is characterized by the following structural features:

  • Functional Groups : Hydroxyl (-OH), trifluoromethyl (-CF₃), and sulfanylidene (S=) groups.
  • Core Structure : A diazinane ring which contributes to its biological activity.

1. Antidiabetic Activity

Recent studies have indicated that derivatives of this compound exhibit promising antidiabetic properties. For instance, a related compound demonstrated significant inhibition against key enzymes involved in glucose metabolism:

Enzyme TargetIC₅₀ (µM)Reference
α-Glucosidase6.28
α-Amylase4.58
PTP1B0.91
DPPH (Antioxidant)2.36

These results suggest that the compound may act as a multi-target inhibitor, potentially useful in managing diabetes.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit mitotic kinesin Eg5, a target for cancer therapy:

  • Mechanism : The compound's interaction with Eg5 disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.
  • Case Study : In vitro studies on various cancer cell lines showed selective cytotoxicity, indicating its potential as an anticancer agent .

3. Calcium Channel Blockade

Dihydropyrimidine derivatives, including this compound, have been identified as potential calcium channel blockers:

  • Biological Mechanism : These compounds may modulate calcium influx in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

4. Pain Modulation

The compound has been explored for its role as a TRPA1 modulator, which is relevant in pain management:

  • Research Findings : Compounds that affect TRPA1 can provide relief in pain conditions by inhibiting the receptor's activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application:

  • Toxicity Studies : Preliminary studies on acute toxicity in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile .

Table: Summary of Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in ethanol
BioavailabilityModerate
Half-lifeTo be determined

Properties

IUPAC Name

ethyl 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O5S/c1-3-25-12(22)10-11(7-4-5-8(21)9(6-7)24-2)19-13(26)20-14(10,23)15(16,17)18/h4-6,10-11,21,23H,3H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJPTLXAWJHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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